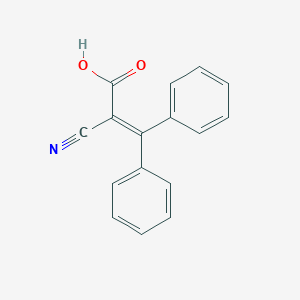

2-Cyano-3,3-diphenylacrylic acid

概述

描述

2-Cyano-3,3-diphenylacrylic acid is a compound belonging to the class of α,β-unsaturated carboxylic acids. It is a primary metabolite of Octocrylene, an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths. This compound is commonly utilized in cosmetics for sun protection .

准备方法

The synthesis of 2-Cyano-3,3-diphenylacrylic acid involves several steps. One method includes the reaction of benzophenone with ethyl cyanoacetate in the presence of a catalyst such as sodium bicarbonate. The reaction is carried out in a solvent like cyclohexane at a temperature of 102-104°C for 16-18 hours. The product is then isolated and purified .

化学反应分析

2-Cyano-3,3-diphenylacrylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

科学研究应用

2.1. UV Absorption and Photoprotection

One of the primary applications of 2-cyano-3,3-diphenylacrylic acid is as a UV absorber in cosmetic formulations. Its effectiveness in absorbing UV radiation makes it valuable in sunscreens and other personal care products. The compound acts by stabilizing formulations and protecting skin from harmful UV rays, thereby reducing the risk of skin damage and photoaging .

| Application | Details |

|---|---|

| UV Absorption | Effective in absorbing UV radiation, primarily in the UVB region. |

| Cosmetic Use | Incorporated into sunscreens and skin care products to enhance photoprotection. |

2.2. Pharmaceutical Applications

Recent studies have highlighted the potential of this compound derivatives in pharmaceutical applications, particularly for their anti-inflammatory properties . For example, derivatives such as (E)-2-cyano-N,3-diphenylacrylamide have shown promising results in reducing inflammation through modulation of cytokine production in macrophages .

| Study | Findings |

|---|---|

| In vitro assays | Significant reduction in IL-1β and TNFα production at non-cytotoxic concentrations. |

| In vivo studies | Demonstrated anti-edematogenic activity comparable to dexamethasone control. |

2.3. Material Science

In material science, this compound is utilized as a light stabilizer in polymers and coatings. Its ability to absorb UV light helps prevent degradation of materials exposed to sunlight, making it essential for enhancing the longevity of plastic products and coatings used in outdoor applications .

| Material Application | Details |

|---|---|

| Light Stabilizer | Prevents degradation of plastics and coatings by absorbing UV radiation. |

| Industrial Use | Commonly used in outdoor furniture, automotive parts, and construction materials. |

Case Study 1: Cosmetic Formulations

A study evaluated the efficacy of this compound in various sunscreen formulations. Results indicated that formulations containing this compound exhibited superior UV protection compared to those without it, highlighting its role as a crucial ingredient for effective sun protection .

Case Study 2: Anti-inflammatory Research

Research on (E)-2-cyano-N,3-diphenylacrylamide demonstrated its potential as a therapeutic agent for inflammatory diseases. The compound was shown to significantly reduce paw edema in animal models when administered at specific doses . This suggests that derivatives of this compound may lead to new anti-inflammatory drugs.

作用机制

Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become the water-soluble metabolite 2-Cyano-3,3-diphenylacrylic acid. This metabolite is excreted through the kidneys. The compound functions by absorbing UVB radiation and short UVA wavelengths, providing protection against harmful effects of sunlight .

相似化合物的比较

2-Cyano-3,3-diphenylacrylic acid can be compared with other similar compounds such as:

- 2-Cyano-3,3-diphenylpropenoic acid

- α-Cyano-β-diphenylacrylic acid These compounds share similar structures and functions but may differ in their specific applications and reactivity. The unique aspect of this compound is its role as a primary metabolite of Octocrylene, making it particularly relevant in the context of sunscreen and UV protection .

生物活性

2-Cyano-3,3-diphenylacrylic acid (CDAA) is a significant metabolite of octocrylene, a common UV filter used in sunscreens and cosmetics. Understanding the biological activity of CDAA is essential due to its presence in human plasma and urine following dermal exposure to octocrylene. This article synthesizes findings from various studies on the biological activity, pharmacokinetics, and potential endocrine-disrupting effects of CDAA.

CDAA is characterized by its chemical formula and is primarily formed during the metabolism of octocrylene. Studies indicate that CDAA accounts for approximately 45% of the total dose of octocrylene excreted in urine after oral administration . Its detection in human plasma and urine highlights its systemic availability following topical application.

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of CDAA:

- Plasma Concentrations : The maximum plasma concentration () for CDAA was recorded at 570 µg/L (maximum 1352 µg/L), with a half-life of approximately 36.1 hours .

- Urinary Excretion : The median concentration of CDAA in urine was significantly higher at 2072 µg/g creatinine (range: 1128–5207 µg/g creatinine), indicating efficient renal excretion .

- Time to Maximum Concentration : The time to reach maximum concentration () in plasma was about 14.5 hours, while it was 15.9 hours in urine .

Endocrine Activity

Research utilizing the ToxCast/Tox21 database assessed the endocrine-disrupting potential of CDAA and related compounds. The findings suggest that CDAA exhibits weak endocrine activity:

- Bioassay Results : Most organic UV filters, including CDAA, showed low potency in bioassays focused on estrogen receptor (ER), androgen receptor (AR), and thyroid receptor activities. Activities were observed at concentrations significantly higher than those found in human plasma .

- Comparative Analysis : When compared to other chemicals tested for endocrine disruption, CDAA's activity was minimal, reinforcing the notion that it poses a low risk for endocrine-related toxicity in humans .

Case Studies

Several case studies have explored the implications of CDAA's biological activity:

- Dermal Exposure Studies : A study involving healthy male participants indicated that after applying octocrylene-containing sunscreen, CDAA was readily detectable in plasma and urine samples. This underscores the compound's bioavailability post-exposure .

- Microbial Degradation : Research has also explored the microbial degradation of octocrylene and its metabolites, including CDAA. Two strains, Mycobacterium agri and Gordonia cholesterolivorans, demonstrated significant biofilm formation on octocrylene droplets, suggesting potential pathways for bioremediation .

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Plasma | 570 µg/L (max 1352 µg/L) |

| Median Urinary Concentration | 2072 µg/g creatinine |

| Half-Life in Plasma | 36.1 hours |

| Half-Life in Urine | 37.7 hours |

| Plasma | 14.5 hours |

| Urine | 15.9 hours |

| Endocrine Disruption Potential | Low |

属性

IUPAC Name |

2-cyano-3,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXIZXFGQGKZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431611 | |

| Record name | 2-cyano-3,3-diphenylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10380-41-3 | |

| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-3,3-diphenylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-cyano-3,3-diphenylacrylic acid and its derivatives?

A1: Research indicates that this compound derivatives have shown potential in two main areas:

- UV absorbers: Esters of this compound, particularly with C6-C18 alkyl or C5-C8 cycloalkyl groups, exhibit strong UV absorption properties. [] These esters are suitable for protecting human skin from harmful UV radiation and preventing color fading in textile materials. []

- Fungicidal agents: Organotin esters of this compound have demonstrated fungicidal activity. [] This property suggests potential applications in agriculture or material protection.

Q2: What is known about the thermal stability of this compound esters?

A2: Organotin esters of this compound are known to undergo decarboxylation upon heating. [] This thermal decomposition leads to the formation of corresponding organotin olefins. [] While the exact decomposition temperatures are not specified in the provided abstracts, this information highlights the importance of considering thermal stability when utilizing these esters in applications involving elevated temperatures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。